molecular formula C16H16N2O3S B244910 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B244910
M. Wt: 316.4 g/mol
InChI Key: JOTCAPYUHZTIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of protein kinases, enzymes that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its unique chemical structure, which allows for the exploration of novel mechanisms of action and potential therapeutic applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research could focus on the development of more effective methods for administering this compound, such as the use of nanoparticle-based drug delivery systems. Additionally, further studies could explore the potential of this compound as a therapeutic agent for other diseases and conditions, such as cardiovascular disease and diabetes. Finally, future research could focus on the synthesis of analogs of this compound with improved solubility and potency.

Synthesis Methods

The synthesis of 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 2-methoxybenzoic acid with 2-aminothiophene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dihydro-1H-cyclopenta[b]thiophene-5-carboxylic acid to yield the final product.

Scientific Research Applications

2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been used in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H16N2O3S/c1-21-11-7-3-2-5-9(11)15(20)18-16-13(14(17)19)10-6-4-8-12(10)22-16/h2-3,5,7H,4,6,8H2,1H3,(H2,17,19)(H,18,20)

InChI Key

JOTCAPYUHZTIGE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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